N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a sulfonylethyl-thiophene moiety. While direct synthesis data for this compound is absent in the provided evidence, analogous benzodioxole carboxamides, such as HSD-2 and HSD-4 (N-(3,4-dimethoxyphenyl)- and N-(3,5-dimethoxyphenyl) derivatives), are synthesized via carbodiimide-mediated coupling reactions, yielding crystalline solids with confirmed structures via NMR, IR, and HRMS . These derivatives exhibit anticancer and antioxidant activities, suggesting that the benzodioxole-carboxamide scaffold is pharmacologically relevant .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-26-15-5-7-16(8-6-15)30(24,25)20(19-3-2-10-29-19)12-22-21(23)14-4-9-17-18(11-14)28-13-27-17/h2-11,20H,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZUUNWHWBQISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The 4-methoxyphenylsulfonyl chloride is reacted with an appropriate amine to introduce the sulfonyl group.
Attachment of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the intermediate product from the previous step, often using palladium-catalyzed cross-coupling reactions.
Final Amidation: The final step involves the amidation reaction where the carboxylic acid derivative of the benzo[d][1,3]dioxole core is reacted with the amine derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzodioxole Derivatives with Varied Substituents
2-(Benzo[d][1,3]dioxol-5-yl)-N-Substituted-2-Oxoacetamides ()
These compounds (e.g., 4p–4u ) feature a ketocarbonyl group adjacent to the benzodioxole ring, with diverse N-substituents (e.g., 4-methoxyphenyl, 4-fluorophenyl, tert-butyl). Key differences from the target compound include:
- Structural Backbone : The oxoacetamide group in 4p–4u introduces a ketone, whereas the target compound has a carboxamide directly linked to the benzodioxole.
- Synthetic Routes : 4p–4u are synthesized via silver-catalyzed decarboxylative acylation, contrasting with the likely multi-step sulfonylation and amide coupling required for the target compound.
- Physicochemical Properties : The oxoacetamides exhibit lower polarity (Rf = 0.30–0.35 in n-hexane/EtOAc) compared to the sulfonyl-containing target compound, which may display higher solubility in polar solvents due to the sulfonyl group .
Thiazole-Based Benzodioxole Carboxamides (Evidences 4–7)
Compounds like 72 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide) and 35 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide) incorporate a thiazole ring instead of the ethylsulfonyl-thiophene moiety in the target compound. Key distinctions include:
- Bioisosteric Replacement : The thiazole ring in 72 and 35 may enhance π-π stacking interactions in biological targets, whereas the sulfonylethyl-thiophene group in the target compound could improve solubility or metabolic stability.
- Synthesis : Thiazole derivatives are synthesized via HATU/DIPEA-mediated amide coupling, a method applicable to the target compound’s carboxamide formation .
Sulfonyl-Containing Analogs (Evidences 1, 2, 14)
Triazole Sulfonamides ()
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share a sulfonylphenyl group but differ in their heterocyclic core (triazole vs. benzodioxole).
- Tautomerism : The sulfonyl group in 7–9 stabilizes the thione tautomer, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR . The target compound’s sulfonyl group may similarly influence tautomeric equilibria or hydrogen-bonding interactions.
Thiophene Sulfonamides ()
Compounds like 476483-99-5 (N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) incorporate thiophene and sulfonamide groups but lack the benzodioxole moiety.
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound likely increases aqueous solubility compared to methylthio-substituted analogs (e.g., 89 in ) .
- Melting Points : Benzodioxole carboxamides like HSD-2 and HSD-4 melt at 150–177°C , suggesting the target compound may similarly exhibit a high melting point due to crystallinity.
Biological Activity
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials such as 4-methoxybenzenesulfonyl chloride and thiophene derivatives are synthesized.
- Coupling Reactions : The intermediates undergo condensation and amidation reactions to form the final product.
- Purification : The compound is purified using techniques like chromatography to achieve high yield and purity.
The molecular formula is , with a molecular weight of approximately 445.55 g/mol.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of various enzymes, inhibiting their function.
- Receptor Modulation : The compound can bind to specific receptors, potentially modulating their activity and influencing signaling pathways.
- Antioxidant Activity : The presence of the dioxole moiety suggests potential antioxidant properties, which may protect cells from oxidative stress.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. A comparative study showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 28 |
| Compound B | S. aureus | 24 |
| Target Compound | K. pneumoniae | 25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In vivo studies have reported that this compound possesses anti-inflammatory properties. For instance:
| Dose (mg/kg) | Anti-inflammatory Activity (%) |
|---|---|
| 25 | 30.6 |
| 50 | 36.4 |
| 100 | 68.8 |
These findings indicate a dose-dependent response, making it a candidate for further investigation in inflammatory diseases .
Anticancer Potential
Preliminary data suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The structural features allow for interactions with cancer-related targets, leading to potential therapeutic applications in oncology .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives showed that compounds similar to this compound had enhanced activity against resistant strains of bacteria, suggesting modifications in the sulfonamide structure can lead to improved bioactivity .
- Investigation into Anti-inflammatory Effects : Another case study evaluated the anti-inflammatory effects in animal models using carrageenan-induced paw edema, demonstrating significant reductions in inflammation at higher doses of the compound .
Q & A
Q. What synthetic routes are commonly used to prepare benzo[d][1,3]dioxole carboxamide derivatives, and how can the target compound be optimized for yield?
The synthesis typically involves coupling reactions between a benzo[d][1,3]dioxole-5-carboxylic acid derivative and a sulfonamide/thiophen-ethyl amine intermediate. For example, details the use of silicon-mediated coupling and column chromatography (n-hexane:ethyl acetate, 3:2) to purify analogs, achieving yields of 75–77%. Optimization may involve adjusting reaction temperatures, catalyst selection (e.g., HATU/DMAP for amide bond formation), or solvent systems (e.g., DMF for polar intermediates) .
Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to confirm the structure of this compound?
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for 4-methoxyphenyl), thiophene protons (δ 6.8–7.5 ppm), and benzo[d][1,3]dioxole methylenedioxy protons (δ 5.9–6.1 ppm) .
- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups confirm functional groups .
- HRMS : Exact mass analysis validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., antimycobacterial or anticancer activity)?
The agar proportion method ( ) is used for antimycobacterial screening against M. tuberculosis H37Rv, with MIC values compared to controls like isoniazid. For anticancer activity, MTT assays on cell lines (e.g., HeLa, MCF-7) can assess cytotoxicity, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How can researchers address synthetic challenges in introducing the sulfonyl group and ensuring regioselectivity?
The sulfonyl group is introduced via sulfonation of 4-methoxyphenyl precursors using chlorosulfonic acid, followed by reaction with thiophen-2-yl ethylamine. Regioselectivity issues (e.g., para vs. ortho substitution) can be mitigated by steric directing groups or low-temperature conditions (0–5°C) to slow competing reactions . Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should contradictory biological activity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues.
- Structural analogs : Modify the thiophene or sulfonyl moieties to improve membrane permeability (e.g., logP optimization via ClogP calculations) .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to evaluate target binding affinity discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antitubercular activity?
- Functional group variation : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and target interactions.
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a benzothiazole ring to assess potency changes .
- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic descriptors (Hammett σ) with MIC values .
Q. How can experimental reproducibility be ensured in multistep syntheses of this compound?
- Detailed protocols : Follow ’s guidelines for reporting reaction conditions (solvent volumes, stirring times), purification steps (column chromatography gradients), and characterization data (full NMR assignments).
- Batch consistency : Monitor intermediates via HPLC (e.g., C18 column, acetonitrile/water gradient) to ensure >95% purity at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
